molecular formula C11H13F3N2O B14752356 N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide CAS No. 726-19-2

N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide

Cat. No.: B14752356
CAS No.: 726-19-2
M. Wt: 246.23 g/mol
InChI Key: MJSRCCZKWGUQTA-UHFFFAOYSA-N
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Description

N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties It contains an aminophenyl group, a propan-2-yl group, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-aminophenylpropan-2-ylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Aminophenylpropan-2-ylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound. The purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylboronic acid pinacol ester: This compound shares the aminophenyl group but differs in its boronic acid moiety.

    1-(4-Aminophenyl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide: This compound contains a pyrazole ring and a sulfonamide group, making it structurally distinct from N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide.

Uniqueness

This compound is unique due to its trifluoroacetamide group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

726-19-2

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

N-[1-(4-aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H13F3N2O/c1-7(16-10(17)11(12,13)14)6-8-2-4-9(15)5-3-8/h2-5,7H,6,15H2,1H3,(H,16,17)

InChI Key

MJSRCCZKWGUQTA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)N)NC(=O)C(F)(F)F

Origin of Product

United States

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